3-(2-Fluoroethoxy)aniline
Description
Academic Significance of Fluoroethoxy Moieties in Organic Synthesis and Chemical Biology
The incorporation of fluorine into organic molecules is a well-established strategy in drug design and chemical biology to modulate molecular properties. The fluoroethoxy moiety, in particular, is of significant academic interest due to the unique characteristics it confers upon a parent molecule.
In chemical biology, the fluoroethoxy group serves as a key component in the design of probes for in vivo imaging. The isotope Fluorine-18 (B77423) ([¹⁸F]) is a positron emitter with a convenient half-life (approximately 110 minutes), making it ideal for Positron Emission Tomography (PET). acs.org Researchers have successfully incorporated [¹⁸F]fluoroethoxy groups into various molecular scaffolds to create radiotracers for visualizing and studying biological targets, such as enzymes and receptors in the central nervous system. nih.govacs.org For instance, a PET tracer containing a β-fluoroethoxy moiety was developed to target acetylcholinesterase (AChE) in the brain, enabling the study of its distribution and interaction with organophosphates. acs.org
The presence of a fluoroethoxy group can also enhance the biological activity and selectivity of a compound for its target. nih.gov By modifying ligands with this moiety, researchers have been able to improve binding affinity and explore structure-activity relationships (SAR) for various biological targets. uni-mainz.deresearchgate.net
Overview of Research Trajectories for Fluoroethoxy-Aniline Systems
Fluoroethoxy-aniline systems, including 3-(2-Fluoroethoxy)aniline, represent a significant scaffold in synthetic and medicinal chemistry. Research has primarily focused on utilizing these compounds as intermediates for creating a diverse range of biologically active molecules. The aniline (B41778) functional group provides a convenient handle for a variety of chemical transformations, while the fluoroethoxy group helps to optimize the properties of the final compound. lookchem.comsmolecule.com
One major research trajectory involves the use of fluoroethoxy-anilines in the development of ligands for receptors and transporters in the central nervous system. For example, derivatives of fluoroethoxy-aniline have been investigated as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT) and as inhibitors of the vesicular monoamine transporter-2 (VMAT2). researchgate.netnih.gov In one study, a lobelane (B1250731) analogue incorporating a 4-(2-fluoroethoxy) moiety demonstrated high affinity for VMAT2 and enhanced selectivity over other monoamine transporters. researchgate.net
Another significant area of research is the synthesis of enzyme inhibitors. The fluoroethoxy-aniline core has been incorporated into molecules designed to inhibit specific enzymes implicated in disease. For instance, research into ligands for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor led to the synthesis of hydantoin-substituted indole (B1671886) carboxylic acids, where 3-fluoroethoxyaniline was used as a key starting material to explore how the position of the fluoroalkoxy group affects receptor affinity and lipophilicity. uni-mainz.de
The synthesis of these complex derivatives often involves coupling the aniline nitrogen with other molecules to form ureas, amides, or other functional groups, followed by further cyclization or modification steps. uni-mainz.denih.gov The unique properties conferred by the fluoroethoxy group make this class of compounds a continuing subject of investigation for developing novel therapeutic agents and research tools. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1764-82-5 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| Structure | Aniline ring substituted at the meta-position with a 2-fluoroethoxy group |
Data sourced from LookChem lookchem.com
Table 2: Examples of Research Applications for Fluoroethoxy-Aniline Derivatives
| Derivative Class | Target/Application | Research Finding | Reference |
|---|---|---|---|
| Hydantoin-substituted Indole Carboxylic Acids | Glycine binding site of NMDA receptor | The 3-fluoroethoxy derivative showed a binding affinity (Ki) of 43 ± 13 nM. | uni-mainz.de |
| Fluoroethoxy-diphenethylpiperidine Analogues | Vesicular Monoamine Transporter-2 (VMAT2) | Analogues with fluoroethoxy moieties retain high affinity for VMAT2 while enhancing selectivity. | researchgate.net |
| Heteroaromatic Piperidine Derivatives | Vesicular Acetylcholine Transporter (VAChT) | A fluoroethoxy analogue was synthesized via O-alkylation to produce a potent ligand for VAChT. | nih.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-bromo-2-fluoroethane (B107303) |
| 2-bromo-3-(2-fluoroethoxy)pyridine |
| 2-bromopyridin-3-ol |
| 3-Chloro-4-(2-fluoroethoxy)aniline |
| 4-(2-Fluoroethoxy)aniline |
| Acetylcholinesterase |
| Aniline |
| Lobelane |
| Paraoxon |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUAFXPJXPBWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307975 | |
| Record name | 3-(2-Fluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-82-5 | |
| Record name | 3-(2-Fluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluoroethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Transformations and Derivatization Studies of 3 2 Fluoroethoxy Aniline
Reactions Involving the Aromatic Amino Functionality
The synthetic utility of 3-(2-Fluoroethoxy)aniline is largely centered around the versatile reactivity of its primary aromatic amino group. This functionality serves as a handle for a wide array of chemical modifications, including substitution on the aromatic ring and direct reactions at the nitrogen atom.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating nature of the amino group (-NH2). byjus.com The -NH2 group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions at carbons 2, 4, and 6. byjus.comchemistrysteps.com The 2-fluoroethoxy group at position 3 is also an ortho-, para-directing group, though its activating effect is weaker than the amino group. The combined influence of these groups makes the positions ortho and para to the amino group (positions 2, 4, and 6) the most probable sites for substitution.
However, direct electrophilic substitution on anilines can present challenges.
High Reactivity and Polysubstitution : The strong activation by the amino group can make reactions difficult to control, often leading to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine water readily produces a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com
Oxidation : Strong oxidizing conditions, which can be present during nitration, may lead to the degradation of the aniline ring into tarry by-products. libretexts.orgbyjus.com
Anilinium Ion Formation : In strongly acidic media, such as those used for nitration or sulfonation, the basic amino group is protonated to form the anilinium ion (-NH3+). byjus.combyjus.com This ion is a meta-directing and deactivating group, which can lead to the formation of significant amounts of the meta-substituted product. byjus.com
To circumvent these issues, a common strategy involves protecting the amino group via acetylation. libretexts.orgbyjus.com The resulting acetanilide (B955) is still an ortho-, para-director, but its activating effect is attenuated, allowing for more controlled substitution. libretexts.org The acetyl group can be removed later by hydrolysis to restore the amino functionality. libretexts.org
Nucleophilic aromatic substitution on the aniline ring is less common, as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to a leaving group, conditions not met in this compound. tib.eu
Amidation, Alkylation, and Acylation Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group of this compound a potent nucleophile, readily participating in amidation, alkylation, and acylation reactions. These transformations are fundamental for incorporating the 3-(2-fluoroethoxy)phenyl moiety into more complex molecular architectures.
Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common derivatization. For example, protecting the amino group through acetylation with acetic anhydride (B1165640) is a form of acylation. byjus.com The aniline can also react with other compounds like isocyanates to form urea (B33335) derivatives. This is exemplified by the synthesis of complex indole (B1671886) derivatives where the aniline nitrogen of this compound acts as a nucleophile. lookchem.com
Another key transformation of the primary amino group is diazotization, which involves treating the aniline with nitrous acid (often generated in situ from NaNO2 and a strong acid) to form a diazonium salt. tib.eu This intermediate is highly versatile and can be converted into a variety of functional groups. For instance, it can be transformed into an azide (B81097), as seen in the preparation of 3-(2-fluoroethoxy)phenyl azide. lookchem.com
Alkylation of the amino group can also be achieved, though direct alkylation can sometimes be challenging to control. Often, the aniline is first acylated, and the resulting amide is then alkylated. nih.gov
Table 1: Examples of Derivatization Reactions at the Amino Group
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Urea Formation | Isocyanates | Substituted ureas | lookchem.com |
Oxidation Pathways of the Aniline Moiety
The aniline moiety is susceptible to oxidation and can be transformed into various products depending on the oxidizing agent and reaction conditions. smolecule.comsmolecule.com The presence of the electron-donating amino group makes the aromatic ring electron-rich and thus prone to oxidation. openstax.org
Common oxidation products of anilines include:
Nitroso derivatives
Nitro derivatives
Quinone-type compounds smolecule.com
With strong oxidizing agents like potassium permanganate, aniline and its derivatives can undergo oxidative decomposition, leading to the formation of complex mixtures and tarry materials. libretexts.orgsmolecule.com This sensitivity to oxidation is a critical consideration in planning synthetic routes involving this compound, particularly under harsh reaction conditions.
Reactivity of the Fluoroethoxy Side Chain
The 2-fluoroethoxy side chain is generally characterized by its chemical stability, particularly the carbon-fluorine bond.
Transformations and Functionalization of the Terminal Fluorine Atom
The terminal fluorine atom in the fluoroethoxy group is generally unreactive towards nucleophilic displacement. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. thieme-connect.denih.gov Functionalization of such aliphatic C-F bonds typically requires harsh conditions or specialized reagents, such as potent reducing agents or specific transition-metal catalysts, which are not commonly employed in routine organic synthesis. thieme-connect.decas.cn Most modern fluorination methods focus on the creation, rather than the transformation, of the C-F bond. nih.gov Consequently, in most chemical transformations involving this compound, the fluoroethoxy side chain remains intact.
Ether Cleavage and Rearrangement Studies
The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.org Due to the high stability of ethers, these reactions are generally slow and require forcing conditions like heating. wikipedia.orgmasterorganicchemistry.com
For aryl alkyl ethers such as this compound, the cleavage occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. libretexts.orgnumberanalytics.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (I- or Br-). masterorganicchemistry.com Since the carbon attached to the oxygen in the ethoxy group is a primary carbon, the cleavage follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
The expected products from the cleavage of this compound with a strong hydrohalic acid (HX) would be 3-aminophenol (B1664112) and the corresponding 2-fluoroethyl halide (F-CH2-CH2-X).
Rearrangement studies of the fluoroethoxy side chain are not widely reported, as the saturated alkyl chain is not prone to the rearrangements often seen with larger, branched alkyl groups under acidic conditions.
Synthesis of Polyfunctionalized this compound Derivatives
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex, polyfunctionalized molecules, particularly those with applications in medicinal chemistry. The presence of the aniline group allows for a variety of classical and modern chemical transformations, enabling the construction of diverse molecular architectures, including heterocyclic systems like ureas, imidazolidinones, and triazoles.
Research has demonstrated the utility of this compound in building blocks for pharmacologically active agents. The strategic derivatization of the aniline nitrogen is a common approach to introduce new functionalities and construct larger, more complex structures. These transformations often involve multi-step synthetic sequences to yield the final target compounds.
One significant pathway involves the conversion of this compound into urea derivatives, which can then undergo further cyclization. For instance, the reaction of the aniline with an isocyanate is a standard method for forming a urea. commonorganicchemistry.comorganic-chemistry.org These urea intermediates can be further elaborated. A key example is their cyclization to form imidazolidinone structures, a common motif in bioactive compounds. ttuhsc.eduresearchgate.netnih.gov Specifically, derivatives such as hydantoins (imidazolidine-2,4-diones) are accessible through these routes. The synthesis often involves reacting the parent aniline with a reagent like triphosgene (B27547) to form an isocyanate in situ, which then reacts with an amino acid ester. Subsequent cyclization under basic conditions yields the hydantoin (B18101) ring. ttuhsc.edu This methodology has been applied to create complex indole-based structures where the 3-(2-fluoroethoxy)phenyl group is appended to a hydantoin ring, which is itself attached to an indole core. ttuhsc.eduresearchgate.net
Another important derivatization route is the transformation of the aniline group into an azide. This is typically achieved by diazotization of the aniline with a nitrite (B80452) source under acidic conditions, followed by treatment with sodium azide. The resulting 3-(2-fluoroethoxy)phenyl azide is a versatile intermediate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Reaction of the azide with a terminal alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst, leads to the regioselective formation of a 1,2,3-triazole ring. nih.gov This triazole can be further modified, for example, by hydrolysis of the ester group to the corresponding carboxylic acid, providing another point for diversification. nih.gov
These synthetic strategies highlight the role of this compound as a key building block for creating polyfunctionalized molecules with potential therapeutic applications. The ability to form complex heterocyclic systems like imidazolidinones and triazoles underscores its importance in drug discovery and development.
Table of Synthesized Derivatives
Below is an interactive table summarizing the synthesis of various polyfunctionalized derivatives starting from this compound or its close precursors.
| Starting Material | Reagents and Conditions | Product | Derivative Class |
| This compound | 1. NaNO₂, HCl 2. NaN₃ | 3-(2-Fluoroethoxy)phenyl azide nih.gov | Azide |
| 3-(2-Fluoroethoxy)phenyl azide | Ethyl propiolate, Sodium ascorbate, Copper sulfate (B86663) nih.gov | Ethyl 1-(3-(2-fluoroethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylate nih.gov | Triazole |
| Ethyl 1-(3-(2-fluoroethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylate | Basic hydrolysis nih.gov | 1-(3-(2-Fluoroethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid nih.gov | Triazole Carboxylic Acid |
| This compound (inferred) | 1. Isocyanate precursor 2. Further reaction | Ethyl 4,6-dichloro-3-((3-(3-(2-fluoroethoxy)phenyl)ureido)methyl)indole-2-carboxylate lookchem.com | Urea |
| Ethyl 4,6-dichloro-3-((3-(3-(2-fluoroethoxy)phenyl)ureido)methyl)indole-2-carboxylate (inferred) | Cyclization conditions (e.g., base) | Ethyl 4,6-dichloro-3-((3-(3-(2-fluoroethoxy)phenyl)-2,4-dioxoimidazolidin-1-yl)methyl)indole-2-carboxylate lookchem.com | Imidazolidinedione (Hydantoin) |
| Ethyl 4,6-dichloro-3-((3-(3-(2-fluoroethoxy)phenyl)-2,4-dioxoimidazolidin-1-yl)methyl)indole-2-carboxylate | Hydrolysis | 4,6-Dichloro-3-((3-(3-(2-fluoroethoxy)phenyl)-2,4-dioxoimidazolidin-1-yl)methyl)indole-2-carboxylic acid lookchem.com | Imidazolidinedione Carboxylic Acid |
Applications As Research Building Blocks and Mechanistic Probes in Chemical Science
Utilization in the Construction of Complex Organic Molecules
The strategic placement of the fluoroethoxy group at the meta-position of the aniline (B41778) ring allows for the synthesis of a diverse array of derivatives. This compound serves as a cornerstone for building more elaborate molecular architectures intended for various scientific applications.
3-(2-Fluoroethoxy)aniline is a key starting material in multi-step syntheses leading to advanced organic intermediates, which are themselves precursors to biologically active molecules. A notable example is its use in the preparation of complex sulfonylurea derivatives. Sulfonylureas are a class of compounds with a wide range of biological activities, including applications in medicine and agriculture. oaji.net
The synthesis of 1-(3-(2-fluoroethoxy)phenyl)-3-((6-methoxynaphthalen-2-yl)sulfonyl)urea illustrates this role. In this process, this compound is reacted with a sulfonyl isocyanate derived from 6-methoxynaphthalene-2-sulfonamide. This reaction creates a molecule that combines the structural features of the fluoroethoxyaniline with a naphthalene (B1677914) moiety, resulting in a novel and complex chemical entity. Such intermediates are pivotal in drug discovery and development, providing a scaffold that can be further modified to optimize biological activity.
The structural attributes of this compound make it a valuable component for creating new molecular scaffolds in material science and agrochemistry. While specific, widely commercialized examples are not extensively documented in public literature, the classes of molecules derived from it are known to have significant applications in these fields.
For instance, phenothiazine (B1677639) derivatives, which can be synthesized using this compound, are recognized for their potential use in developing materials with unique electronic or optical properties. smolecule.com Similarly, the sulfonylurea scaffold, readily produced from this aniline, is a well-established pharmacophore in the agrochemical industry for the development of herbicides. The incorporation of the fluoroethoxy group can enhance the efficacy or modify the physical properties of these agrochemicals.
Precursor Role in the Synthesis of Advanced Organic Intermediates
Development and Application of Molecular Probes for Biochemical Research
The introduction of the 2-fluoroethoxy group is a strategic design element for developing molecular probes. The fluorine atom can serve as a label for ¹⁹F NMR studies or, more significantly, as a site for introducing the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]) for Positron Emission Tomography (PET) imaging.
This compound has been successfully incorporated into ligands designed to interact with specific enzyme targets, facilitating the study of their function and role in disease.
α-Synuclein: In the field of neurodegenerative disease research, derivatives of this compound have been synthesized to target α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease. Researchers developed 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine as a ligand to study these protein fibrils. researchgate.netnih.gov The synthesis involves creating a phenothiazine tricycle, incorporating the fluoroethoxy aniline moiety. researchgate.net
Mutant Isocitrate Dehydrogenase 1 (IDH1): This enzyme is a key target in cancer research, particularly in gliomas. A butyl-phenyl sulfonamide inhibitor was synthesized where the this compound moiety was incorporated into the final molecule to probe its interaction with the mutant enzyme. nih.gov The synthesis involves coupling the fluoroalkoxy aniline derivative with other chemical fragments to create a potent inhibitor. nih.gov
Biochemical assays are crucial for quantifying the interaction between a ligand and its target enzyme. Derivatives of this compound have been instrumental in these investigations, with their binding affinities determined through rigorous testing.
For the α-synuclein ligand, 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (compound 2b in the study), competitive binding assays revealed a moderate binding affinity for α-synuclein fibrils. researchgate.net In the case of the mutant IDH1 inhibitor, enzymatic assays were used to determine its potency. nih.gov The data from these studies are critical for understanding the structure-activity relationship and for optimizing ligand design.
| Target Enzyme | Ligand Derived from this compound | Key Research Finding | Reference |
|---|---|---|---|
| α-Synuclein Aggregates | 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine | Demonstrated specific binding with a Ki of 49.0 ± 4.9 nM. | researchgate.net |
| Mutant IDH1 (R132H) | N-(4-Butylphenyl)-3-(4-(2-(2-fluoroethoxy)phenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide | Showed good inhibitory potency with an IC50 of 2.3 µM. | nih.gov |
A significant application of this compound is in the development of radiotracers for PET imaging, a non-invasive technique to visualize and quantify biochemical processes in vivo. The 2-fluoroethoxy group is an ideal handle for radiolabeling with Fluorine-18.
Imaging α-Synuclein: The ligand 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine was successfully radiolabeled to produce [¹⁸F]2b. researchgate.net Preclinical evaluations in rats showed that this radiotracer could cross the blood-brain barrier and exhibited good brain uptake, establishing its potential as a PET imaging agent for α-synuclein aggregates in the brain. researchgate.net
Imaging Mutant IDH1: The butyl-phenyl sulfonamide inhibitor, compound 4 in its respective study, was also successfully labeled with Fluorine-18. The resulting radiotracer, [¹⁸F]4, was achieved with a good radiochemical yield of 67.5 ± 6.6%. nih.gov This probe was developed to non-invasively detect the expression of mutant IDH1 in tumors, which could have significant implications for cancer diagnosis and treatment monitoring. nih.govnih.govmdpi.com
| PET Tracer Name/Identifier | Target | Key Development Finding | Reference |
|---|---|---|---|
| [¹⁸F]2b | α-Synuclein Aggregates | Successfully synthesized and showed good brain uptake in ex vivo biodistribution studies in rats. | researchgate.net |
| [¹⁸F]4 | Mutant IDH1 | Radiolabeling was achieved with an average radiochemical yield of 67.5 ± 6.6%, providing a potential probe for imaging IDH1-mutated tumors. | nih.gov |
Radiotracer Development for In Vivo Imaging Research (e.g., PET)
Preclinical In Vivo Biodistribution and Pharmacokinetic Studies (in animals)
The this compound moiety is a key component in various radiolabeled molecules designed for positron emission tomography (PET). Preclinical studies in animal models are crucial for evaluating the biodistribution and pharmacokinetic properties of these potential imaging agents. These studies determine how the compounds distribute throughout the body, their uptake in target organs, and how they are cleared.
Derivatives incorporating the 2-fluoroethoxy group have been evaluated in several animal models, including mice, rats, and non-human primates. For instance, the biodistribution of [¹⁸F]FEOBV, a ligand for the vesicular acetylcholine (B1216132) transporter (VAChT), was assessed in rodents. Following intravenous injection in mice, it demonstrated significant brain uptake, reaching 2.65% of the injected dose per gram of brain tissue at 5 minutes post-injection. umich.edu The clearance from the brain was relatively slow, which is a desirable characteristic for an imaging agent. umich.edu Metabolic studies in rodents indicated that defluorination was modest, and the parent compound, FEOBV, was the only significant radioactive species found in the brain tissue. umich.edu
In another study, the biodistribution of a fluorine-18 labeled benzamide (B126) analogue, [¹⁸F]3c, designed for imaging the σ2 receptor, was evaluated in female Balb/c mice bearing EMT-6 tumor allografts. This compound showed high tumor uptake (ranging from 2.5% to 3.7% of the injected dose per gram) at 1 and 2 hours post-injection. acs.org Similarly, a σ2 receptor radioligand, [¹⁸F]1, which contains a 2-fluoroethoxy group, exhibited moderate initial brain uptake (1.87 ± 0.31% ID/g at 2 minutes) in mice, followed by rapid clearance. hzdr.de
However, not all derivatives show favorable pharmacokinetics. A PET study in a baboon with [¹⁸F]2, a fluoropropoxy analogue of FEOBV, revealed that rapid defluorination was a significant issue, rendering it unsuitable for in vivo imaging of VAChT. researchgate.net
The pharmacokinetic properties of these compounds are essential for their potential use as PET tracers. For example, kinetic modeling of [¹⁸F]VAT, a VAChT-specific radiotracer, in macaques demonstrated that it is a promising tracer for the quantitative assessment of VAChT levels in the brain. nih.gov The time-activity curves (TACs) for another compound, [¹⁸F]9, a PDE10A ligand, showed rapid brain entry in rats, with the highest uptake in the striatum. nih.gov
| Compound/Radioligand | Animal Model | Key Biodistribution & Pharmacokinetic Findings | Reference |
| (2)-[¹⁸F]FEOBV | Mice, Rats | Robust initial brain uptake (2.65% ID/brain in mice at 5 min). Regional brain distribution matched known cholinergic markers. Modest metabolic defluorination. | umich.edu |
| [¹⁸F]VAT | Macaques | Good reproducibility and reliability in test-retest studies. Two-tissue compartment model (2TCM) and simplified reference tissue model (SRTM) were most appropriate for kinetic modeling. | nih.gov |
| [¹⁸F]1 (σ2 ligand) | Mice | Moderate initial brain uptake (1.87 ± 0.31% ID/g at 2 min) with fast clearance. Low blood radioactivity levels. | hzdr.de |
| [¹⁸F]3c (σ2 ligand) | Mice (EMT-6 tumor model) | High tumor uptake (2.5−3.7% ID/g) at 1 and 2 hours post-injection with acceptable tumor-to-normal tissue ratios. | acs.org |
| [¹⁸F]2 (FPOBV) | Rats, Baboon | Showed low and homogeneous brain uptake in rats (<0.1% of injected dose). In vivo PET in baboon revealed rapid defluorination. | researchgate.net |
| [¹⁸F]9 (PDE10A ligand) | Rats | Rapidly entered the brain with highest uptake in the striatum (SUVmax = 1.4) within 1 min, followed by gradual washout. | nih.gov |
| [¹⁸F]PBR06 (TSPO ligand) | Rats (Glioma model) | Preferentially accumulated in C6 and 9L tumors with little uptake in healthy brain. No significant radiometabolites observed over 90 minutes. | snmjournals.org |
Elucidation of Ligand-Target Engagement (e.g., for amyloid, VAChT, TRPV1, PBR)
The this compound scaffold is integral to the design of ligands for various biological targets implicated in neurological and oncological diseases. The fluoroethoxy group allows for labeling with fluorine-18, a positron-emitting isotope ideal for PET imaging, enabling the in vivo study of ligand-target engagement.
Amyloid-β (Aβ) Plaques: Several derivatives have been developed as PET tracers for imaging Aβ plaques, a hallmark of Alzheimer's disease. scirp.orgtandfonline.com For example, (E)-4-(2-(6-(2-(2-(2-[¹⁸F]-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methyl benzenamine ([¹⁸F]-AV-45 or Florbetapir) has been extensively studied for its ability to bind to Aβ plaques. Another novel tracer, [¹⁸F]92, which contains a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy chain, demonstrated high binding affinity to aggregated Aβ in preclinical models and has been evaluated in humans with cognitive decline. acs.org These ligands help in the visualization and quantification of amyloid plaque burden in the brain, aiding in the diagnosis and study of Alzheimer's disease. tandfonline.comacs.org
Vesicular Acetylcholine Transporter (VAChT): VAChT is a crucial protein in cholinergic neurons, which are significantly affected in neurodegenerative diseases. umich.edunih.gov The fluoroethoxy group has been incorporated into vesamicol (B58441) analogues to create PET ligands for VAChT. One such ligand is [¹⁸F]Fluoroethoxy-Benzovesamicol ([¹⁸F]FEOBV), which binds with high affinity to VAChT. umich.edu In vivo studies have shown that its distribution in the brain corresponds to the known density of cholinergic terminals. umich.edunih.gov Another potent ligand, [¹⁸F]VAT, has shown promise for the quantitative assessment of VAChT levels, providing a tool to study cholinergic deficits in conditions like Alzheimer's disease. nih.govresearchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is an ion channel involved in pain and inflammation. nih.govmdpi.com The this compound structure has been used to synthesize potential TRPV1 antagonists. N-[3-(2-Fluoroethoxy)phenyl]-4-chlorocinnamide was synthesized and evaluated for its potential as a PET radioligand for TRPV1. While it showed some retention in the trigeminal nerve, an area with high TRPV1 expression, its binding affinity was considered moderate, suggesting that ligands with higher affinity are needed for successful in vivo PET imaging of TRPV1. nih.gov
Translocator Protein (TSPO / PBR): The translocator protein (18 kDa), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), is upregulated in activated microglia and various cancers, making it a valuable target for imaging neuroinflammation and tumors. snmjournals.orgnih.gov The pyrazolopyrimidine derivative [¹⁸F]DPA-714, which contains a 2-fluoroethoxy-phenyl group, is a well-known PET ligand for TSPO. nih.gov It has been used in preclinical models to image TSPO expression in gliomas. snmjournals.orgnih.gov Similarly, the aryloxyanilide ligand [¹⁸F]PBR06 has also been used to visualize TSPO-expressing tumors, demonstrating the utility of the fluoroethoxy moiety in developing probes for this target. snmjournals.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are employed to determine the fundamental properties of 3-(2-Fluoroethoxy)aniline. Methods such as Density Functional Theory (DFT) can be used to optimize the molecule's geometry and calculate its electronic properties. researchgate.net Key parameters that can be determined include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
The electronic structure is described by the distribution of electron density, which can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for understanding the molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, quantum chemical calculations can provide insights into the molecule's polarizability, which is related to how the electron cloud is distorted by an electric field. This property is important for understanding intermolecular interactions. nih.gov
Table 1: Calculated Molecular Properties of Aniline (B41778) Derivatives
| Property | Description | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. researchgate.net |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Polarizability | The ease with which the electron cloud can be distorted. | Important for non-covalent interactions. nih.gov |
| Surface Area | The total surface area of the molecule. | Affects interactions with other molecules and surfaces. researchgate.net |
This table is generated based on general quantum chemical studies of aniline derivatives and is for illustrative purposes.
Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical studies can map out the entire reaction pathway, identifying intermediates and transition states. acs.org This provides a detailed understanding of how the reaction proceeds, which can be used to optimize reaction conditions for higher yields and selectivity.
Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can understand the factors that control the reaction rate. beilstein-journals.orgresearchgate.net For instance, in the synthesis of aniline derivatives, computational studies can investigate the role of catalysts and ligands in lowering the activation energy of the rate-limiting step. uva.nl
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics (MD) simulations are powerful techniques for studying how molecules like this compound interact with biological targets, such as proteins or nucleic acids. mdpi.com These methods can predict the preferred binding mode of a ligand in the active site of a receptor and estimate the strength of the interaction. researchgate.net This information is crucial in drug discovery for designing molecules with improved affinity and selectivity. researchgate.net
MD simulations provide a dynamic view of the ligand-receptor complex, showing how the atoms move over time. This allows for the study of conformational changes that may occur upon ligand binding and the role of solvent molecules in the interaction. mdpi.com By analyzing the trajectories from MD simulations, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. cambridgemedchemconsulting.com
In Silico Prediction and Correlation of Physicochemical Properties (e.g., lipophilicity)
In silico methods are widely used to predict the physicochemical properties of molecules, which are important for their absorption, distribution, metabolism, and excretion (ADME) in the body. jonuns.com One of the most important properties is lipophilicity, which is often expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD). acdlabs.com Lipophilicity affects a molecule's ability to cross cell membranes and is a key parameter in drug design. mdpi.com
Table 2: Predicted Physicochemical Properties for Aniline Derivatives
| Property | Predicted Value Range | Method of Prediction |
| logP | 1.0 - 3.5 | Computational algorithms (e.g., ALOGP, MlogP) mdpi.com |
| Water Solubility (logS) | -4.0 to -2.0 | QSPR models nih.gov |
| Molecular Weight | 150 - 250 g/mol | Calculation from molecular formula |
| Polar Surface Area | 30 - 60 Ų | Fragment-based methods |
This table contains illustrative data based on general predictions for similar aniline derivatives and is not specific to this compound.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govbiointerfaceresearch.com These models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to the observed activity or property. researchgate.net
For this compound, QSAR and QSPR models could be developed for a series of its derivatives to guide the design of new compounds with improved properties. eurekalert.org For example, a QSAR model could be used to predict the inhibitory activity of a series of derivatives against a particular enzyme, while a QSPR model could be used to predict their lipophilicity or solubility. lookchem.combldpharm.com By analyzing the contributions of different molecular descriptors to the model, chemists can identify the structural features that are most important for the desired property and use this information to design new, more potent, or more drug-like molecules. nih.govmdpi.com
Advanced Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of 3-(2-Fluoroethoxy)aniline, enabling its separation from starting materials, byproducts, and other impurities. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aniline (B41778) derivatives. thermoscientific.com For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition would be a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or sulfuric acid to ensure good peak shape. eurl-pesticides.eusielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline structure absorbs light in the UV spectrum. sielc.com
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful technique allows for the detection of trace levels of the compound. nih.gov In LC-MS/MS analysis of this compound, electrospray ionization (ESI) in the positive ion mode is typically used, as the amine group is readily protonated. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing high specificity and reducing background interference. d-nb.info
Table 1: Typical HPLC and LC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC | LC-MS/MS |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov | Reversed-phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or 0.05% H₂SO₄) sielc.com | Acetonitrile and Water (with 0.1% Formic Acid) |
| Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV (e.g., 200-254 nm) sielc.com | ESI Positive (+) |
| MS Mode | N/A | Multiple Reaction Monitoring (MRM) d-nb.info |
Gas Chromatography (GC) is another robust technique for the analysis of volatile and semi-volatile aniline compounds. ut.ac.ir this compound can be analyzed directly on a capillary column, such as a DB-5 or equivalent, which has a nonpolar stationary phase. ut.ac.irresearchgate.net The oven temperature is programmed to ramp up to ensure the separation of compounds based on their boiling points and interactions with the stationary phase. researchgate.net
For selective and sensitive detection of nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov The NPD offers significantly higher sensitivity for nitrogen-containing analytes compared to a standard Flame Ionization Detector (FID), minimizing interferences from other non-nitrogenous compounds in the sample matrix. epa.gov While derivatization can sometimes be used to improve the chromatographic behavior of anilines, direct injection is often feasible. ut.ac.ir
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently used to monitor the progress of chemical reactions or for preliminary purity assessments. nih.gov The stationary phase is typically a silica (B1680970) gel plate (e.g., silica gel 60 F₂₅₄). escholarship.org A solvent system, or mobile phase, consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is used to develop the plate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the separated spots can be achieved non-destructively under UV light (at 254 nm) or through destructive methods like exposure to iodine vapor. libretexts.org
Gas Chromatography (GC) with Selective Detection (e.g., NPD)
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. These methods probe the molecular structure at the atomic level, providing a detailed map of atom connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. uobasrah.edu.iq The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the range of approximately 6.2-7.2 ppm. wisc.edu The two methylene (B1212753) groups of the fluoroethoxy side chain would appear as two triplets, due to coupling with each other. The methylene group attached to the oxygen (-OCH₂-) would likely resonate around 4.2 ppm, while the methylene group attached to the fluorine (-CH₂F) would appear further downfield, around 4.6 ppm, and would be split into a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. nih.govlibretexts.org The amine (NH₂) protons typically appear as a broad singlet. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluoroethoxy group. chemicalbook.com The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a characteristic large one-bond coupling constant (¹JCF).
¹⁹F NMR: Since this compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and specific technique. nih.govsigmaaldrich.com The spectrum would show a single primary signal for the fluorine atom in the fluoroethoxy group. This signal would appear as a triplet due to coupling with the two protons on the adjacent methylene carbon (²JFH). The chemical shift is sensitive to the local electronic environment. alfa-chemistry.com
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | ~6.2 - 7.2 | m (aromatic H) |
| ~4.6 | dt (-CH₂F) | |
| ~4.2 | t (-OCH₂) | |
| ~3.7 | br s (-NH₂) | |
| ¹³C | ~110 - 150 | (aromatic C) |
| ~82 (with large ¹JCF) | (C-F) | |
| ~68 | (-OCH₂) | |
| ¹⁹F | Varies (e.g., -210 to -225) | t |
Predicted values are based on analogous structures and general principles; actual values may vary.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. nih.govlarancelab.com This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₀FNO). By comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. rsc.orgresearchgate.net For C₈H₁₀FNO, the exact mass of the neutral molecule is 155.0746. The protonated molecule [C₈H₁₁FNO]⁺ would have a calculated exact mass of 156.0825, which would be confirmed by HRMS analysis.
High-Resolution Mass Spectrometry (HRMS)
Advanced Sample Preparation and Detection Methods
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from complex matrices prior to analysis. For trace analysis of aniline derivatives like this compound in environmental or biological samples, SPE is crucial for removing interferences and improving detection limits. tandfonline.com The choice of SPE sorbent is critical and depends on the polarity of the analyte and the nature of the sample matrix.
The general SPE procedure involves four steps:
Conditioning: The sorbent bed is wetted with a solvent to activate the functional groups.
Sample Loading: The sample solution is passed through the sorbent. The analyte and some impurities are retained on the solid phase.
Washing: Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte of interest.
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte for analysis.
For polar aromatic amines, various sorbents have been evaluated. While standard reversed-phase sorbents like C18 (octadecyl) can be used, their efficiency for highly water-soluble amines can be limited. tandfonline.comnih.gov More effective retention is often achieved with polymer-based sorbents, such as styrene-divinylbenzene, or through ion-exchange mechanisms. tandfonline.comnih.govscilit.com Given the basic nature of the aniline functional group, cation-exchange SPE, particularly using strong cation exchange (SCX) cartridges, has demonstrated high recovery rates for polar aromatic amines from aqueous solutions. nih.govemarefa.net
Table 2: Overview of SPE Sorbents for Aromatic Amine Extraction This table summarizes findings from studies on various aniline derivatives.
| SPE Sorbent Type | Mechanism | Target Analytes | Findings / Efficacy | Citations |
|---|---|---|---|---|
| C18 (Octadecyl) | Reversed-Phase | Primary Aromatic Amines | Less suitable for polar amines due to low retention. | tandfonline.comnih.gov |
| Styrene-Divinylbenzene (SDVB) | Reversed-Phase | Primary Aromatic Amines | Showed significantly better recoveries than C18 for several aromatic amines. | tandfonline.comscilit.com |
| Strong Cation Exchange (SCX) | Ion-Exchange | Polar Primary Aromatic Amines | Provided the best adsorption and recovery (up to 91%) for polar amines. | nih.govemarefa.net |
Radiometric detection is a highly sensitive analytical technique used to quantify compounds that have been labeled with a radioisotope. This method is particularly valuable in metabolism studies, environmental fate analysis, and in vivo imaging, where it can trace the compound and its metabolites at very low concentrations. nih.govnih.gov
For this compound, radiolabeling can be achieved in several ways. A common approach for positron emission tomography (PET) imaging tracers is to incorporate a positron-emitting radionuclide, such as Fluorine-18 (B77423) (¹⁸F), into the molecule. researchgate.netacs.org Given the presence of a fluoroethoxy group, synthesizing the precursor and introducing [¹⁸F]fluoride in the final step is a viable strategy. The resulting [¹⁸F]-3-(2-Fluoroethoxy)aniline can then be administered and its distribution and binding in vivo can be monitored quantitatively using a PET scanner, which detects the gamma rays produced by positron annihilation.
Alternatively, for metabolic or environmental degradation studies, the aniline ring can be labeled with Carbon-14 (¹⁴C) or the molecule can be labeled with Tritium (³H). nih.govmoravek.comacs.org After exposing a biological or environmental system to the ¹⁴C-labeled compound, samples can be analyzed over time. nih.govepa.gov Techniques like liquid scintillation counting or quantitative autoradiography are used to measure the amount of radioactivity in parent compound and metabolite fractions, which are typically separated by chromatography. This allows for the precise quantification of absorption, distribution, metabolism, and excretion pathways. nih.govnih.gov
Future Research Directions and Emerging Opportunities for Fluoroethoxy Aniline Research
Exploration of Underexplored Synthetic Avenues and Methodologies
While established methods for synthesizing aniline (B41778) derivatives exist, the pursuit of more efficient, selective, and sustainable synthetic routes remains a key research focus. gsconlinepress.com Current methods for producing substituted anilines often involve multi-step processes. mdpi.commdpi.comnih.gov Future research is geared towards exploring novel catalytic systems and reaction conditions to streamline the synthesis of 3-(2-fluoroethoxy)aniline and its analogs.
One promising area is the development of advanced catalytic methods. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds to create aniline derivatives. acs.org Continued development of robust and versatile catalysts that work under simple and user-friendly conditions is a significant area of interest. acs.org Additionally, exploring alternative, metal-free reaction pathways, such as the use of organic dyes as catalysts, presents a greener and potentially more cost-effective approach. acs.org
Furthermore, the development of protocols for specific substitutions on the aniline ring is crucial. For example, a user-friendly protocol for the ortho-trifluoromethoxylation of aniline derivatives has been reported, which could be adapted for other fluoroalkoxy groups. nih.gov Such specific and efficient methodologies are essential for creating a diverse library of this compound derivatives for various applications.
Rational Design of Next-Generation Molecular Probes and Functional Materials
The distinct properties of the fluoroethoxy group make this compound an attractive scaffold for designing advanced molecular probes and functional materials. lookchem.comsmolecule.com The fluorine atom can enhance biological half-life and receptor binding affinity, making it a valuable component in drug discovery. researchgate.net
In the realm of molecular probes, the rational design of fluorescent probes for detecting biological markers is a significant area of research. nih.govrsc.orgcapes.gov.br For example, aniline derivatives are being incorporated into probes for imaging amyloid fibrils, which are associated with diseases like Alzheimer's. nih.govtandfonline.com The development of F-18 labeled positron emission tomography (PET) tracers containing the fluoroethoxy group has shown promise for the in vivo quantification of therapeutic targets. tandfonline.comnih.govnih.govnih.gov The design of these probes often relies on creating donor-π-acceptor (D-π-A) structures to achieve desired photophysical properties, such as near-infrared emission for deeper tissue penetration. rsc.org
Beyond medical imaging, this compound derivatives have potential in materials science for creating polymers and other materials with specific properties. smolecule.com The ability to tailor the electronic and physical properties through chemical modification opens up possibilities for applications in electronics and other advanced technologies.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The discovery and optimization of new molecules can be significantly accelerated by integrating automated synthesis and high-throughput screening (HTS). rsc.orgacs.org These platforms allow for the rapid synthesis and evaluation of large libraries of compounds, a process that would be slow and labor-intensive if done manually. rsc.orgingentaconnect.com
Automated synthesis platforms can perform a wide range of chemical reactions, from simple functional group transformations to complex multi-step syntheses. mpg.desigmaaldrich.com These systems can be programmed to synthesize a library of this compound derivatives with various substitutions, which can then be directly subjected to HTS. rsc.orgrsc.org HTS methods, often based on spectroscopic techniques, can quickly assess the biological activity or material properties of the synthesized compounds. acs.org
For instance, a high-throughput approach has been successfully used to screen aniline derivatives for their potential as anti-knock agents in fuels. researchgate.net Similarly, automated systems have been employed to synthesize and screen aniline-based ionic liquids for electropolymerization. rsc.org The integration of these technologies is crucial for accelerating the discovery of new drugs, functional materials, and other valuable chemicals derived from this compound. ingentaconnect.combenthamdirect.com
Advanced Computational Approaches for Predictive Modeling and Materials Discovery
Computational modeling and machine learning are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide the discovery of new materials. numberanalytics.come2enetworks.comfrontiersin.orgmdpi.com These approaches can significantly reduce the time and cost associated with experimental trial-and-error. researchgate.net
For this compound and its derivatives, computational methods can be used to model their structure, predict their reactivity, and simulate their interactions with biological targets or other molecules. figshare.commdpi.com Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of these compounds, providing insights into their behavior. frontiersin.orgfigshare.com
Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds. numberanalytics.comresearchgate.net This predictive power can be used to screen virtual libraries of this compound derivatives and identify promising candidates for specific applications. nih.gov For example, machine learning models have been developed to predict the anti-corrosion properties of pyrimidine (B1678525) derivatives. researchgate.net The synergy between computational modeling and experimental work is expected to drive the future of materials discovery, enabling the rational design of novel compounds with tailored properties. rsc.org
Q & A
Q. Challenges :
- Regioselectivity : Competing reactions at ortho/para positions may require steric or electronic directing groups.
- Fluorine Stability : Ensure minimal defluorination under harsh conditions .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ethoxy group signals (δ 4.1–4.3 ppm for -OCH₂CF₂H) .
- ¹⁹F NMR : Confirm fluorine presence (δ -220 to -225 ppm for -OCH₂CF₂H) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 169 (M⁺) and fragmentation patterns to confirm the ethoxy-fluorine moiety .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or GPCRs). Focus on:
- Hydrogen bonding between the fluorine atom and active-site residues .
- Hydrophobic interactions of the ethoxy group .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and Hammett constants to optimize substituents .
Q. Example Workflow :
Generate derivative libraries with substituents at the aniline ring.
Simulate ADMET properties (e.g., bioavailability via Caco-2 cell permeability models).
Validate top candidates in vitro .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
Conflicting data often arise from structural variations or assay conditions. A systematic approach includes:
Structural Comparison : Tabulate substituent effects (Table 1).
Assay Standardization : Re-test compounds under uniform conditions (e.g., IC₅₀ in MCF-7 cells with 10% FBS).
Mechanistic Profiling : Use kinome-wide screening to identify off-target interactions .
Q. Table 1. Substituent Effects on Anticancer Activity
| Substituent Position | Activity (IC₅₀, μM) | Key Interactions |
|---|---|---|
| 3-Fluoroethoxy | 2.1 ± 0.3 | H-bond with ATP-binding pocket |
| 3-Chloroethoxy | 5.8 ± 1.2 | Hydrophobic packing |
| 3-Methoxy | >10 | Weak binding |
Advanced: What strategies optimize the stability of this compound in aqueous solutions for biological assays?
Methodological Answer:
- pH Control : Maintain solutions at pH 5–6 to prevent hydrolysis of the ethoxy group .
- Lyophilization : Stabilize the compound as a lyophilized powder and reconstitute in DMSO .
- Light Protection : Store in amber vials to avoid photodegradation of the aniline moiety .
Validation : Monitor degradation via HPLC every 24 hours and compare peak areas .
Basic: What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Advanced: How does the fluorine atom in this compound influence its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 hrs in rat plasma) .
- Biodistribution : PET imaging with ¹⁸F-labeled analogs shows preferential accumulation in liver and kidneys .
Advanced: What in vitro models are recommended for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
- Cell Lines : Use panels including MCF-7 (breast), A549 (lung), and HeLa (cervical) to assess selectivity .
- Mechanistic Assays :
- Synergy Studies : Combine with cisplatin or doxorubicin to calculate combination indices (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
